Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The compound also features a sulfonamide group attached to a trichlorophenyl moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential bioactivity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(2,4-dichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
- Methyl 5-{[(2,4,5-trifluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
- Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzofuran-2-carboxylate
Uniqueness
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is unique due to the presence of the trichlorophenyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the benzothiophene core and the sulfonamide group also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
methyl 5-[(2,4,5-trichlorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S2/c1-24-16(21)14-5-8-4-9(2-3-13(8)25-14)20-26(22,23)15-7-11(18)10(17)6-12(15)19/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDNIMPMPTPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.